(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid
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Overview
Description
(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Protection: The amino group of the pyrrolidine is protected using a benzyloxycarbonyl (Cbz) group.
Methylation: The pyrrolidine ring is then methylated at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzyloxycarbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can lead to the removal of the benzyloxycarbonyl group.
Scientific Research Applications
(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active pyrrolidine derivative. This active form can then interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-1-(Benzyloxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid
- (3R,4S)-1-(Benzyloxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
- (3R,4S)-1-(Benzyloxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid
Uniqueness
(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of the methyl group at the 4-position and the benzyloxycarbonyl protection make it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
(3R,4S)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-10-7-15(8-12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGSNKXBKDVHPM-PWSUYJOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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